molecular formula C21H22N4O4 B5184794 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione

Cat. No. B5184794
M. Wt: 394.4 g/mol
InChI Key: HKYZPMZYLJOFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as MPPNP, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. This compound has been used as a research tool to investigate the mechanism of action of various enzymes and proteins, and has also been studied for its potential therapeutic applications.

Mechanism of Action

1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a non-hydrolyzable analog of ATP, which means that it can bind to ATP-binding sites on enzymes and proteins, but cannot be hydrolyzed like ATP. This property of 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione allows it to be used as a tool to study the mechanism of action of various enzymes and proteins.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of ATPases, which can lead to a decrease in ATP synthesis and an increase in cellular energy depletion. 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been shown to inhibit the activity of DNA and RNA polymerases, which can lead to a decrease in DNA and RNA synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione in lab experiments is that it is a non-hydrolyzable analog of ATP, which means that it can be used to study the mechanism of action of enzymes and proteins that are involved in ATP synthesis and breakdown. However, one of the limitations of using 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.

Future Directions

There are a number of future directions for research on 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. For example, 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to inhibit the activity of ATPases, which are involved in the growth and proliferation of cancer cells. Therefore, 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential as a cancer therapeutic agent.

Synthesis Methods

1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 3-methylbenzaldehyde with nitrobenzene to form 3-methyl-4-nitrobenzaldehyde. This intermediate is then reacted with piperazine to form 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.

Scientific Research Applications

1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been used extensively in scientific research to investigate the mechanism of action of various enzymes and proteins. It has been used as a tool to study the structure and function of ATPases, which are enzymes that are involved in the synthesis and breakdown of ATP, the primary energy currency of cells. 1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has also been used to study the mechanism of action of various other enzymes, including DNA polymerases and RNA polymerases.

properties

IUPAC Name

1-(3-methylphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-15-3-2-4-18(13-15)24-20(26)14-19(21(24)27)23-11-9-22(10-12-23)16-5-7-17(8-6-16)25(28)29/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYZPMZYLJOFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

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